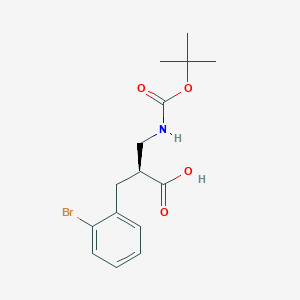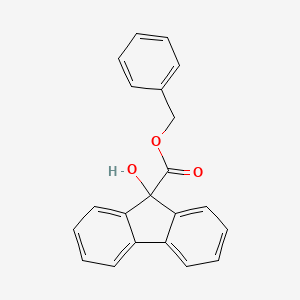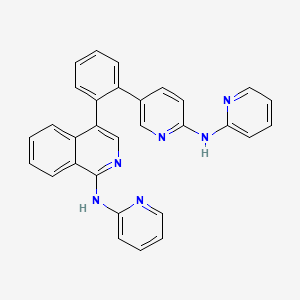
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine is a complex organic compound that features multiple pyridine and isoquinoline rings
Métodos De Preparación
The synthesis of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Análisis De Reacciones Químicas
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be compared with other similar compounds, such as:
N-pyridin-2-yl carbamates: These compounds share a similar pyridine structure but differ in their functional groups and overall molecular architecture.
N-quinolin-2-yl carbamates: These compounds feature a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.
N-isoquinolin-1-yl carbamates: These compounds have an isoquinoline ring but may differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of pyridine and isoquinoline rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H22N6 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-4-[2-[6-(pyridin-2-ylamino)pyridin-3-yl]phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C30H22N6/c1-2-10-23(22(9-1)21-15-16-29(33-19-21)35-27-13-5-7-17-31-27)26-20-34-30(25-12-4-3-11-24(25)26)36-28-14-6-8-18-32-28/h1-20H,(H,31,33,35)(H,32,34,36) |
Clave InChI |
LXFLXNSCFNCGHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(C=C2)NC3=CC=CC=N3)C4=CN=C(C5=CC=CC=C54)NC6=CC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



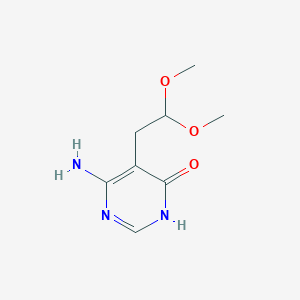
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
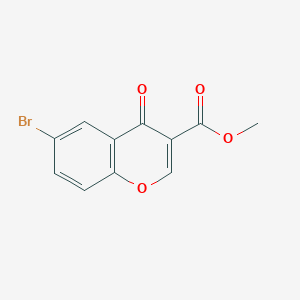
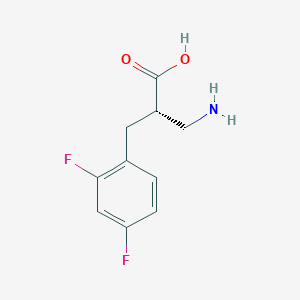
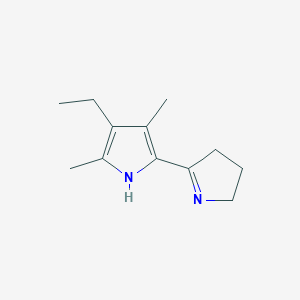
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)
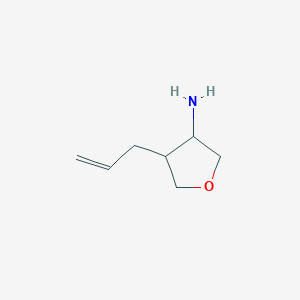
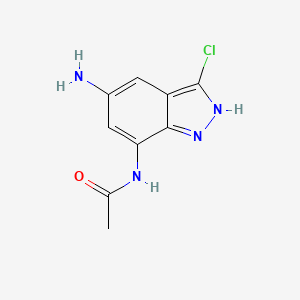
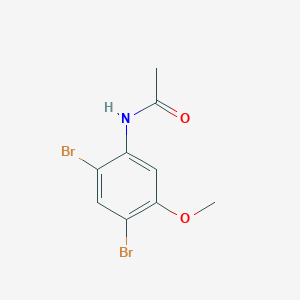
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
